molecular formula C5H2BrNO2 B6267243 2-bromo-5-isocyanatofuran CAS No. 1017027-06-3

2-bromo-5-isocyanatofuran

Cat. No.: B6267243
CAS No.: 1017027-06-3
M. Wt: 188
InChI Key:
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Description

2-bromo-5-isocyanatofuran is an organic compound with the molecular formula C5H2BrNO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a bromine atom and an isocyanate group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-isocyanatofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-5-isocyanatofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-isocyanatofuran involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophiles, leading to the formation of urethanes or ureas. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbon atoms in the furan ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-isocyanatofuran is unique due to the presence of both a bromine atom and an isocyanate group on the furan ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The isocyanate group, in particular, allows for the formation of a wide range of derivatives through reactions with various nucleophiles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-5-isocyanatofuran can be achieved through a two-step process involving the bromination of furan followed by the reaction of the resulting 2-bromofuran with phosgene.", "Starting Materials": [ "Furan", "Bromine", "Phosgene", "Anhydrous aluminum chloride", "Anhydrous ether", "Anhydrous benzene" ], "Reaction": [ "Step 1: Bromination of Furan", "In a 500 mL round-bottom flask, add 10 g of furan and 20 mL of anhydrous benzene.", "Add 10 mL of bromine dropwise with stirring at room temperature.", "After the addition is complete, reflux the mixture for 2 hours.", "Cool the mixture to room temperature and add 20 mL of anhydrous ether.", "Add 10 g of anhydrous aluminum chloride with stirring and reflux for an additional 2 hours.", "Cool the mixture to room temperature and pour it into a separatory funnel.", "Extract the organic layer with 50 mL of diethyl ether and wash the combined organic layers with 50 mL of water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromofuran as a yellow liquid.", "Step 2: Reaction of 2-Bromofuran with Phosgene", "In a 250 mL round-bottom flask, add 5 g of 2-bromofuran and 20 mL of anhydrous benzene.", "Add 10 mL of phosgene dropwise with stirring at room temperature.", "After the addition is complete, reflux the mixture for 2 hours.", "Cool the mixture to room temperature and pour it into a separatory funnel.", "Extract the organic layer with 50 mL of diethyl ether and wash the combined organic layers with 50 mL of water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-5-isocyanatofuran as a yellow solid." ] }

CAS No.

1017027-06-3

Molecular Formula

C5H2BrNO2

Molecular Weight

188

Purity

91

Origin of Product

United States

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